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molecular formula C15H23F3N4O B8432190 2-Tert-butyl-4-piperazin-1-yl-6-(2-trifluoromethoxyethyl)pyrimidine

2-Tert-butyl-4-piperazin-1-yl-6-(2-trifluoromethoxyethyl)pyrimidine

Cat. No. B8432190
M. Wt: 332.36 g/mol
InChI Key: KLAIOAKWUQDOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376396B2

Procedure details

To the solution of 4-[5-bromo-2-tert-butyl-6-(2-trifluoromethoxy-ethyl)-pyrimidin-4-yl]-piperazine-1-carboxylic acid benzyl ester (26 mg, 0.048 mmol) in EA (3 mL) was added Pd/C (10.15 mg). Then the mixture was stirred for 40 min under H2 (15 psi) atmosphere. Then the mixture was concentrated and the residue was used in the next step directly.
Name
4-[5-bromo-2-tert-butyl-6-(2-trifluoromethoxy-ethyl)-pyrimidin-4-yl]-piperazine-1-carboxylic acid benzyl ester
Quantity
26 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10.15 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14]([C:17]2[C:22](Br)=[C:21]([CH2:24][CH2:25][O:26][C:27]([F:30])([F:29])[F:28])[N:20]=[C:19]([C:31]([CH3:34])([CH3:33])[CH3:32])[N:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CC(=O)OCC.[Pd]>[C:31]([C:19]1[N:18]=[C:17]([N:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)[CH:22]=[C:21]([CH2:24][CH2:25][O:26][C:27]([F:29])([F:30])[F:28])[N:20]=1)([CH3:34])([CH3:32])[CH3:33]

Inputs

Step One
Name
4-[5-bromo-2-tert-butyl-6-(2-trifluoromethoxy-ethyl)-pyrimidin-4-yl]-piperazine-1-carboxylic acid benzyl ester
Quantity
26 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)C1=NC(=NC(=C1Br)CCOC(F)(F)F)C(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(OCC)=O
Name
Quantity
10.15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture was stirred for 40 min under H2 (15 psi) atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C)(C)(C)C1=NC(=CC(=N1)N1CCNCC1)CCOC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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